molecular formula C22H21ClN6O4S B11615019 2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11615019
M. Wt: 501.0 g/mol
InChI Key: SABUKEOFSIQPPZ-UHFFFAOYSA-N
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Description

2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrido[2,3-d]pyrimidine core, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrido[2,3-d]pyrimidine core.

    Attachment of 2-Chlorophenyl and Carbamothioyl Groups: The final steps involve the acylation of the piperazine nitrogen with 2-chlorobenzoyl chloride and the subsequent thiolation with a suitable thiol reagent to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl group attached to the pyrido[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the 2-chlorophenyl and carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and thiols are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe for studying biological processes. Its ability to interact with specific biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its unique structure and reactivity may allow it to target specific proteins or enzymes, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid: This compound is unique due to its specific combination of functional groups and structural features.

    2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    2-(4-{[(2-Chlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H21ClN6O4S

Molecular Weight

501.0 g/mol

IUPAC Name

2-[4-[(2-chlorobenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H21ClN6O4S/c1-2-27-12-15(20(32)33)17(30)14-11-24-21(25-18(14)27)28-7-9-29(10-8-28)22(34)26-19(31)13-5-3-4-6-16(13)23/h3-6,11-12H,2,7-10H2,1H3,(H,32,33)(H,26,31,34)

InChI Key

SABUKEOFSIQPPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

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